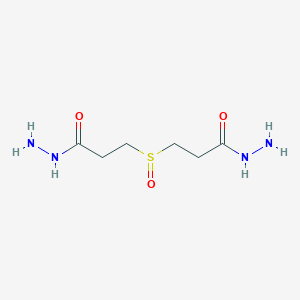![molecular formula C13H13N4+ B12835087 2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine](/img/structure/B12835087.png)
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine is a novel pyrimidine-based molecule that has garnered significant attention in various fields of research. This organic compound is known for its unique structure, which allows it to interact with a variety of biological targets, making it a potential candidate for therapeutic applications.
Vorbereitungsmethoden
The synthesis of 2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine typically involves multi-step organic reactions. The synthetic routes often include the formation of the pyrimido[2,1-a]phthalazin-5-ium core followed by the introduction of the dimethyl and amine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve bulk synthesis techniques, ensuring scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution are commonly used. .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s ability to interact with biological targets makes it valuable in biochemical and physiological studies.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of 2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, and other biological molecules, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine can be compared with other similar compounds, such as:
7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
2,4-Dimethylpyrimido[2,1-a]phthalazin-5-ium derivatives: Various derivatives of this compound have been synthesized, each with unique properties and applications
Eigenschaften
Molekularformel |
C13H13N4+ |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-amine |
InChI |
InChI=1S/C13H13N4/c1-8-7-9(2)17-13(15-8)11-6-4-3-5-10(11)12(14)16-17/h3-7H,1-2H3,(H2,14,16)/q+1 |
InChI-Schlüssel |
OFXYDDLWAILSCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+]2C(=N1)C3=CC=CC=C3C(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)



![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)








